molecular formula C15H10Cl2O2 B14399822 1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one CAS No. 88087-77-8

1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one

Cat. No.: B14399822
CAS No.: 88087-77-8
M. Wt: 293.1 g/mol
InChI Key: KUXXJQZHQVQTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one is a synthetic organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their diverse applications in organic electronics, dyes, and pharmaceuticals. This compound, characterized by its unique substitution pattern, exhibits interesting chemical and physical properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.

    Hydroxylation: Addition of a hydroxyl group to the anthracene structure.

    Methylation: Introduction of a methyl group to the anthracene core.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and purification processes like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced anthracene derivatives.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinones, while substitution reactions could produce various functionalized anthracenes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential therapeutic properties.

    Medicine: Explored for its role in drug development and as a pharmacophore.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloroanthracene: Lacks the hydroxyl and methyl groups.

    10-Hydroxyanthracene: Lacks the chlorine and methyl groups.

    10-Methylanthracene: Lacks the chlorine and hydroxyl groups.

Uniqueness

1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88087-77-8

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

1,5-dichloro-10-hydroxy-10-methylanthracen-9-one

InChI

InChI=1S/C15H10Cl2O2/c1-15(19)9-5-3-6-10(16)12(9)14(18)8-4-2-7-11(17)13(8)15/h2-7,19H,1H3

InChI Key

KUXXJQZHQVQTJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)Cl)C(=O)C3=C1C(=CC=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.